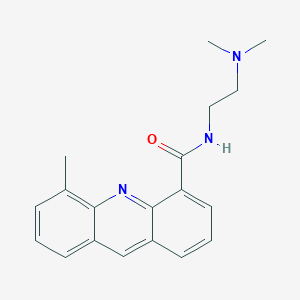

N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide

Vue d'ensemble

Description

N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, and is functionalized with a dimethylaminoethyl group and a carboxamide group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-methyl-4-acridinecarboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with N-(2-(dimethylamino)ethyl)amine under controlled conditions to yield the desired carboxamide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the acridine core, functionalization with the methyl and carboxamide groups, and purification through techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted acridine derivatives.

Applications De Recherche Scientifique

N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the acridine core’s ability to intercalate with DNA.

Medicine: Explored for its anticancer properties, as acridine derivatives are known to exhibit cytotoxic activity against cancer cells.

Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mécanisme D'action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide involves its interaction with biological macromolecules such as DNA. The acridine core can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes like replication and transcription. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Shares the dimethylaminoethyl group but has a naphthalimide core instead of acridine.

2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylaminoethyl group but is used primarily in polymer chemistry.

Dimethylaminoethyl acrylate: Another compound with a dimethylaminoethyl group, used in the synthesis of polymers and copolymers.

Uniqueness: N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is unique due to its acridine core, which imparts specific photophysical properties and biological activity. The combination of the acridine core with the dimethylaminoethyl and carboxamide groups makes it particularly suitable for applications in fluorescence-based studies and potential therapeutic uses.

Activité Biologique

N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide, also known as 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide, is a compound of significant interest in the field of medicinal chemistry due to its biological activity, particularly its potential as an anticancer agent. This article explores its mechanisms of action, biological effects, structure-activity relationships, and relevant case studies.

The primary mechanism of action for this compound involves DNA intercalation . This compound intercalates into the DNA helix, which disrupts the normal DNA structure and inhibits critical enzymes such as topoisomerases that are essential for DNA replication and transcription. The dimethylamino side chain plays a crucial role by stabilizing the intercalated complex through interactions with the DNA grooves, enhancing its inhibitory effects on cellular processes .

Biological Effects

Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting cell growth and inducing apoptosis in leukemia and solid tumor cells. The cytotoxicity correlates strongly with its ability to bind to DNA and interfere with cell cycle progression .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 1.3 ± 0.2 | DNA intercalation and topoisomerase inhibition |

| L1210 | 3.1 ± 0.4 | Induction of apoptosis |

| A2780 | 7.7 ± 0.5 | Cell cycle arrest |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific features of the compound’s structure significantly influence its biological activity:

- Acridine Backbone : The planar aromatic structure facilitates strong interactions with DNA.

- Side Chain Configuration : The presence of a dimethylamino group is essential for enhancing binding affinity and biological activity.

- Positioning of Functional Groups : The carboxamide group must be in an optimal position to interact effectively with DNA bases .

These findings suggest that modifications to the acridine core or side chain can lead to variations in biological efficacy.

Case Studies and Research Findings

- In Vivo Studies : In vivo experiments have shown that derivatives of this compound can effectively reduce tumor size in murine models. These studies highlight the compound's potential for therapeutic applications in oncology .

- Clinical Trials : Although not yet widely adopted in clinical settings, preliminary trials have indicated promising results regarding the safety and efficacy of this compound against specific types of cancer, particularly when combined with other therapeutic agents .

- Comparative Studies : Comparative analysis with related acridine derivatives has revealed that while some compounds exhibit high DNA-binding affinity, they may lack significant biological activity due to structural differences that affect their interaction with topoisomerase II .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-6-4-7-14-12-15-8-5-9-16(18(15)21-17(13)14)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMODTYNMXWHFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147694 | |

| Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106626-72-6 | |

| Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106626726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.